molecular formula C2H2F2NaO2 B1264458 Sodium difluoroacetate CAS No. 2218-52-2

Sodium difluoroacetate

Katalognummer B1264458
CAS-Nummer: 2218-52-2
Molekulargewicht: 119.02 g/mol
InChI-Schlüssel: CXFQOWRZKBPHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium difluoroacetate (SDFA) is a compound with a wide range of applications in scientific research. It is an organofluorine compound, with a molecular formula of C2H2F2NaO2. Its molecular structure consists of a sodium atom covalently bonded to an oxygen atom, and two fluorine atoms covalently bonded to a carbon atom. It is a colorless, odorless, and water-soluble solid. It is widely used in laboratories for its unique properties, such as its high solubility in water and its low toxicity.

Wissenschaftliche Forschungsanwendungen

1. Ecotoxicological Evaluation

Sodium difluoroacetate, known for its potent pesticidal properties, has been studied for its effects on aquatic organisms. Zurita et al. (2007) conducted an ecotoxicological evaluation using various aquatic models. They found that this compound is unlikely to cause harmful effects to aquatic organisms due to its high biodegradation rate and low bioaccumulation potential (Zurita et al., 2007).

2. Synthesis Applications

Research by Luo Mengfei (2012) and Yadav et al. (2007) demonstrated the use of this compound in chemical synthesis. Luo Mengfei showed that 2,2-Difluoroethanol can be obtained by reducing ethyl difluoroacetate using sodium borohydride, highlighting the role of this compound in synthetic chemistry (Luo Mengfei, 2012). Similarly, Yadav et al. found that this compound can be used in a diastereoselective synthesis of 4-azidotetrahydropyrans via the Prins-cyclization, further indicating its utility in organic synthesis (Yadav et al., 2007).

3. Analytical Method Development

Hu et al. (2016) developed an analytical method using hydrophilic interaction liquid chromatography-triple quadrupole mass spectrometry to detect this compound in dairy products. This method highlights the application of this compound in the development of sensitive analytical techniques for food safety (Hu et al., 2016).

Wirkmechanismus

Target of Action

Sodium difluoroacetate, also known as Sodium Dichloroacetate (DCA), is a mitochondrial pyruvate dehydrogenase kinase inhibitor . The primary targets of DCA are the pyruvate dehydrogenase kinases (PDKs) that regulate the activity of the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in the metabolic pathway of glucose, converting pyruvate into acetyl-CoA, which then enters the citric acid cycle for energy production .

Mode of Action

DCA acts by inhibiting PDK, which leads to the activation of PDC . By doing so, DCA disrupts the metabolic advantage of cancer cells, forcing them into a metabolic state less favorable for growth .

Biochemical Pathways

The inhibition of PDK and subsequent activation of PDC by DCA affects the glycolytic pathway and the citric acid cycle . This results in increased glucose oxidation, decreased lactate production, and a reduction in the Warburg effect (a form of metabolic reprogramming in cancer cells) . DCA has also been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation . Studies have shown that dca can cross biological barriers, such as the placenta, indicating its potential bioavailability .

Result of Action

The action of DCA results in various molecular and cellular effects. It has been shown to reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell function . These effects contribute to the therapeutic potential of DCA in conditions such as vascular dementia and chronic ischemic stroke .

Safety and Hazards

Sodium difluoroacetate should be handled with care to avoid contact with skin and eyes. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sodium difluoroacetate involves the reaction of Sodium fluoride with Fluoroacetic acid.", "Starting Materials": ["Sodium fluoride", "Fluoroacetic acid"], "Reaction": [ "Add Fluoroacetic acid to a reaction vessel", "Add Sodium fluoride to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Heat the reaction mixture to 60-80°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Sodium difluoroacetate", "Wash the Sodium difluoroacetate with cold water", "Dry the product in a vacuum desiccator" ] }

CAS-Nummer

2218-52-2

Molekularformel

C2H2F2NaO2

Molekulargewicht

119.02 g/mol

IUPAC-Name

sodium;2,2-difluoroacetate

InChI

InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);

InChI-Schlüssel

CXFQOWRZKBPHHQ-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])(F)F.[Na+]

Kanonische SMILES

C(C(=O)O)(F)F.[Na]

Andere CAS-Nummern

2218-52-2

Verwandte CAS-Nummern

381-73-7 (Parent)

Synonyme

difluoroacetate
difluoroacetic acid
difluoroacetic acid, 2-(14)C-labeled
difluoroacetic acid, ammonium salt
difluoroacetic acid, copper (+1) salt
difluoroacetic acid, copper (+2) salt
difluoroacetic acid, lead (+4) salt
difluoroacetic acid, silver (+1) salt
difluoroacetic acid, sodium salt
sodium difluoroacetate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium difluoroacetate
Reactant of Route 2
Sodium difluoroacetate
Reactant of Route 3
Sodium difluoroacetate
Reactant of Route 4
Reactant of Route 4
Sodium difluoroacetate

Q & A

Q1: How does sodium difluoroacetate impact lactate levels, and what is its mechanism of action?

A1: this compound (DFA) acts as an activator of pyruvate dehydrogenase, a key enzyme in glucose metabolism. [, ] This enzyme facilitates the conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for energy production. By activating pyruvate dehydrogenase, DFA promotes the utilization of pyruvate, thereby reducing its conversion to lactate. [, ] This mechanism of action explains the observed hypolactatemic effect of DFA in both normal and diabetic animal models. [, ]

Q2: What were the key findings regarding this compound's effect on diabetic rats compared to a similar compound?

A2: In studies involving streptozotocin-induced diabetic rats, both DFA and sodium dichloroacetate (DCA), another pyruvate dehydrogenase activator, demonstrated significant lactate-lowering effects. [] Both compounds effectively reduced elevated blood and retinal lactate levels in diabetic rats compared to untreated diabetic controls. [] This finding highlights the potential of pyruvate dehydrogenase activators like DFA and DCA as therapeutic interventions for managing hyperlactatemia associated with diabetes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.